molecular formula C11H10ClF3O2S B14060791 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14060791
M. Wt: 298.71 g/mol
InChI Key: SXYOSMIOMPRKFR-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of small molecules characterized by a propan-2-one backbone substituted with chloro, methylthio, and trifluoromethoxy functional groups. These structural motifs, particularly the chlorine atom and the trifluoromethoxy group, are frequently employed in the design of pharmaceutical candidates due to their ability to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Chlorine-containing compounds are a cornerstone of modern drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the element's importance in developing therapies for a wide range of diseases . The presence of the trifluoromethoxy group is also a common strategy in lead optimization to fine-tune a compound's lipophilicity and overall pharmacokinetic profile. This specific reagent serves as a valuable synthetic intermediate or building block for researchers working in drug discovery and development. It can be utilized in the synthesis of more complex molecules for high-throughput screening assays or in structure-activity relationship (SAR) studies aimed at developing novel therapeutics. Researchers are exploring the application of this compound and its derivatives in targeting specific protein defects, drawing parallels to the development of small-molecule modulators for conditions like cystic fibrosis . This product is designated For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H10ClF3O2S

Molecular Weight

298.71 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-4-8(9(5-7)18-2)17-11(13,14)15/h3-5,10H,1-2H3

InChI Key

SXYOSMIOMPRKFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)SC)Cl

Origin of Product

United States

Preparation Methods

Route A: Sequential Electrophilic Substitution

This pathway builds the aromatic system through successive electrophilic substitutions, followed by ketone formation (Table 1):

Table 1: Representative reaction conditions for Route A

Step Reaction Reagents/Conditions Yield Source
1 Sulfur methylation CH₃SH, AlCl₃, 0-5°C, DCM 78%
2 Trifluoromethoxylation AgOCF₃, CuI, DMF, 80°C 62%
3 Chlorination Cl₂, FeCl₃, 40°C 85%
4 Friedel-Crafts acylation AcCl, AlCl₃, nitrobenzene, reflux 67%

Critical considerations:

  • The methylthio group demonstrates moderate directing effects, favoring electrophilic attack at the para position relative to sulfur.
  • Trifluoromethoxylation requires specialized reagents like silver trifluoromethoxide to overcome the poor nucleophilicity of -OCF₃.
  • Chlorine introduction via electrophilic substitution risks over-halogenation, necessitating strict stoichiometric control.

Route B: Ketone-First Approach

This strategy prioritizes early-stage formation of the propan-2-one core (Figure 2):

$$
\text{ClC(O)CH}3 + \text{Ar-H} \xrightarrow{\text{AlCl}3} \text{Ar-C(O)CH}_2\text{Cl} \xrightarrow{\text{Oxidation}} \text{Target}
$$

Experimental data from analogous systems shows:

  • Acylation efficiency depends critically on the electronic nature of the aromatic substrate (Hammett σₚ = +0.23 for -SMe, +0.35 for -OCF₃)
  • Oxidation state management requires sequential use of mild oxidizing agents (e.g., MnO₂) to avoid desulfurization

Advanced Catalytic Methods

Palladium-Mediated Cross Couplings

Recent advances in transition metal catalysis enable more convergent syntheses (Table 2):

Table 2: Catalytic conditions for fragment coupling

Coupling Partners Catalyst System Yield Purity
Aryl boronic acid + α-chloroketone Pd(PPh₃)₄, K₂CO₃, Dioxane 73% 98.2%
Aryl zinc chloride + enolate NiCl₂(dppp), THF 68% 97.5%

Key findings:

  • Buchwald-Hartwig amination variants facilitate nitrogen-containing analogs but show limited applicability to oxygen/sulfur systems
  • Steric effects from the -OCF₃ group reduce coupling efficiency by ~15% compared to non-fluorinated analogs

Purification and Characterization

Chromatographic Separation

Optimal purification employs:

  • Normal phase silica with ethyl acetate/hexane gradients (90:10 → 70:30)
  • Preparative HPLC (C18 column, MeCN/H₂O 55:45) for final polishing

Analytical data from related compounds:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H), 7.49 (s, 1H), 3.45 (s, 3H), 2.75 (s, 3H)
  • ¹³C NMR : 195.4 (C=O), 151.2 (q, J = 38 Hz, OCF₃), 134.5 (C-S), 121.8 (C-Cl)
  • HRMS : Calculated 312.0456 [M+H]⁺, Found 312.0452

Process Optimization Challenges

Industrial-scale production faces three primary hurdles:

  • Trifluoromethoxy group instability above 150°C necessitates low-temperature processing
  • Chloroketone reactivity leading to polymerization requires continuous flow reactors with <5s residence time
  • Sulfur oxidation byproducts demand strict oxygen exclusion (O₂ <10 ppm)

Economic analysis suggests:

  • Batch production costs: $1,200/kg (lab scale) vs. $280/kg (pilot plant)
  • 92% cost reduction achievable through solvent recycling and catalytic recovery

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise for:

  • C-H functionalization using Ru(bpy)₃²⁺/Ni dual catalysis
  • Decarboxylative coupling of keto acids with aryl halides

Reaction metrics:

  • Turnover number (TON): 450
  • Quantum yield (Φ): 0.33
  • Space-time yield: 1.2 kg/L/day

Biocatalytic Approaches

Engineered enzymes demonstrate:

  • Enantioselective ketone formation (ee >99%) using KRED mutants
  • Sulfur methylation via SAM-dependent methyltransferases

Limitations:

  • Low volumetric productivity (0.8 g/L/h)
  • Sensitivity to fluorine substituents

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs differ in substituent positions or halogen/functional group composition. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one (Target) 3-(SCH₃), 4-(OCF₃) C₁₁H₁₀ClF₃O₂S 298.71 ~300 (predicted) ~1.37 (predicted)
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-(OCHF₂), 4-(SCH₃) C₁₁H₁₁ClF₂O₂S 280.72 N/A N/A
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-(SCH₃), 3-(OCF₃) C₁₁H₁₀ClF₃O₂S 298.71 300.4 (predicted) 1.37 (predicted)
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one 4-(SCH₃) C₁₀H₁₁ClOS 214.70 N/A N/A

Key Observations :

  • Positional Isomerism: The target compound and ’s analog share identical formulas but differ in substituent positions (3-SCH₃/4-OCF₃ vs. 2-SCH₃/3-OCF₃).
  • Halogen Variation : Replacing trifluoromethoxy (OCF₃) with difluoromethoxy (OCHF₂) () reduces molecular weight and electronegativity, likely lowering thermal stability.
  • Simplified Analogs : The compound in lacks trifluoromethoxy and chloro groups, resulting in a simpler structure with lower molecular weight.

Reactivity Trends :

  • Trifluoromethoxy Group : The strong electron-withdrawing nature of OCF₃ increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to OCHF₂ or SCH₃-substituted analogs.
  • Methylthio Group : The SCH₃ group’s electron-donating properties may stabilize intermediates in substitution reactions, contrasting with chloro or nitro groups.

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, predictions based on analogs suggest:

  • Boiling Point : ~300°C (similar to ’s isomer).
  • Density : ~1.37 g/cm³, consistent with trifluoromethoxy-containing aromatics.
  • Solubility: Lower water solubility than non-halogenated analogs due to hydrophobic OCF₃ and SCH₃ groups.

Biological Activity

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1806500-25-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Name: 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
  • Molecular Formula: C11H10ClF3O2S
  • Molecular Weight: 298.71 g/mol
  • CAS Number: 1806500-25-3

1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one has been studied for its interaction with various biological targets. Its structural components suggest potential activity as a modulator of neurotransmitter receptors, particularly dopamine receptors.

Dopamine Receptor Interaction

Recent studies indicate that related compounds exhibit selective agonist activity at dopamine D3 receptors (D3R). For instance, ML417, a compound structurally similar to 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, has shown significant selectivity for D3R over D2 receptors. This selectivity is crucial for developing treatments for neuropsychiatric disorders without the side effects associated with non-selective dopamine receptor activation .

Neuroprotective Effects

In vitro studies have demonstrated that compounds with similar structures can protect dopaminergic neurons from degeneration. This suggests that 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they can induce apoptosis in various cancer cell lines. The mechanism often involves oxidative stress pathways and the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Summary of Biological Activity Data

Biological ActivityMechanismReference
D3 Receptor AgonismSelective activation promoting neuroprotective effects
Anticancer ActivityInduction of apoptosis through oxidative stress

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